[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C7H5BF5O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a trifluoromethoxy group. This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The primary mechanism of action for [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The process includes oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the coupled product . This mechanism allows for the efficient formation of carbon-carbon bonds under mild conditions .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler analog without the fluorine and trifluoromethoxy substituents.
4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but lacks the difluoro substitution.
2,4-Difluorophenylboronic Acid: Lacks the trifluoromethoxy group.
Uniqueness:
Properties
IUPAC Name |
[2,4-difluoro-3-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-4-2-1-3(8(14)15)5(10)6(4)16-7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHQGSUICNGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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